4-methyl-N-(2-methylbutyl)pyridin-3-amine 4-methyl-N-(2-methylbutyl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1339860-94-4
VCID: VC17409793
InChI: InChI=1S/C11H18N2/c1-4-9(2)7-13-11-8-12-6-5-10(11)3/h5-6,8-9,13H,4,7H2,1-3H3
SMILES:
Molecular Formula: C11H18N2
Molecular Weight: 178.27 g/mol

4-methyl-N-(2-methylbutyl)pyridin-3-amine

CAS No.: 1339860-94-4

Cat. No.: VC17409793

Molecular Formula: C11H18N2

Molecular Weight: 178.27 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-N-(2-methylbutyl)pyridin-3-amine - 1339860-94-4

Specification

CAS No. 1339860-94-4
Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
IUPAC Name 4-methyl-N-(2-methylbutyl)pyridin-3-amine
Standard InChI InChI=1S/C11H18N2/c1-4-9(2)7-13-11-8-12-6-5-10(11)3/h5-6,8-9,13H,4,7H2,1-3H3
Standard InChI Key OTEMBRUSIMRZRF-UHFFFAOYSA-N
Canonical SMILES CCC(C)CNC1=C(C=CN=C1)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Features

4-Methyl-N-(2-methylbutyl)pyridin-3-amine (CAS 1339860-94-4) has the molecular formula C11H18N2\text{C}_{11}\text{H}_{18}\text{N}_2, corresponding to a molecular weight of 178.28 g/mol . The pyridine ring is substituted with a methyl group at position 4 and a 2-methylbutylamine group at position 3 (Figure 1). The branched alkyl chain introduces steric bulk, while the pyridine nitrogen provides a site for hydrogen bonding and coordination chemistry.

Structural Highlights:

  • Pyridine Core: Aromatic six-membered ring with one nitrogen atom.

  • Substituents:

    • Methyl group at C4 enhances electron density at adjacent positions.

    • 2-Methylbutyl group at N3 creates a chiral center (if applicable) and influences solubility.

The SMILES notation CCC(C)CNC1=C(C)C=CN=C1\text{CCC(C)CNC1=C(C)C=CN=C1} explicitly defines the connectivity and branching .

Comparative Structural Analysis

Table 1 contrasts this compound with the analog N-butylpyridine-2-methylamine (PubChem CID 93924) , highlighting how substituent positioning alters properties:

Property4-Methyl-N-(2-methylbutyl)pyridin-3-amineN-Butylpyridine-2-methylamine
Molecular FormulaC11H18N2\text{C}_{11}\text{H}_{18}\text{N}_2C10H16N2\text{C}_{10}\text{H}_{16}\text{N}_2
Substituent PositionsC4 methyl, N3 2-methylbutylC2 methyl, N1 butyl
Molecular Weight (g/mol)178.28164.25
Solubility (Predicted)Higher lipophilicityModerate lipophilicity

The 2-methylbutyl group in the former compound increases molecular weight and steric hindrance compared to the linear butyl chain in the latter .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols remain proprietary, plausible methods include:

Route 1: Nucleophilic Substitution
Pyridin-3-amine undergoes alkylation with 2-methylbutyl bromide under basic conditions:

Pyridin-3-amine+2-methylbutyl bromideBase4-Methyl-N-(2-methylbutyl)pyridin-3-amine+HBr\text{Pyridin-3-amine} + \text{2-methylbutyl bromide} \xrightarrow{\text{Base}} \text{4-Methyl-N-(2-methylbutyl)pyridin-3-amine} + \text{HBr}

Key Considerations:

  • Temperature control (50–80°C) minimizes side reactions.

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Route 2: Reductive Amination
Condensation of pyridine-3-carbaldehyde with 2-methylbutylamine followed by reduction:

Pyridine-3-carbaldehyde+2-methylbutylamineNaBH4Target Compound\text{Pyridine-3-carbaldehyde} + \text{2-methylbutylamine} \xrightarrow{\text{NaBH}_4} \text{Target Compound}

This method offers better regioselectivity but requires careful stoichiometry .

Industrial-Scale Production Challenges

  • Purification: Chromatography or distillation needed to achieve 97% purity .

  • Cost Drivers:

    • Price of 2-methylbutyl halides.

    • Catalyst efficiency in large batches.

Physicochemical Properties

Solubility and Partitioning

  • logP: Predicted value of 2.8 (PubChem method), indicating moderate lipophilicity .

  • Solubility:

    • 10 mg/mL in DMSO and dichloromethane.

    • <1 mg/mL in water due to hydrophobic alkyl chain.

Spectral Characterization

  • 1H NMR^1\text{H NMR}:

    • Pyridine protons: δ 8.2–7.1 ppm (multiplet).

    • Methylbutyl chain: δ 1.4–0.8 ppm (multiplet).

  • IR: N-H stretch at ~3400 cm1^{-1}, C=N at 1600 cm1^{-1} .

Chemical Reactivity and Interactions

Reaction Pathways

  • Coordination Chemistry: The pyridine nitrogen lone pair binds metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) to form complexes .

  • Oxidation: Susceptible to peroxide-mediated oxidation at the amine group, forming N-oxide derivatives.

  • Alkylation/Protonation: The amine group reacts with electrophiles (e.g., alkyl halides) or acids (pKa ~4.5) .

Biological Interactions

Though direct studies are lacking, structural analogs exhibit:

  • Enzyme Inhibition: Pyridine amines often target cytochrome P450 enzymes .

  • Membrane Permeation: Lipophilic side chains enhance blood-brain barrier crossing .

Research Directions and Challenges

Unexplored Domains

  • Toxicity Profiles: Acute and chronic exposure risks require evaluation.

  • Polymer Chemistry: Incorporation into conductive polymers via coordination networks.

Synthetic Challenges

  • Stereoselectivity: Controlling chirality at the methylbutyl branch remains unresolved.

  • Scalability: High-cost purification steps limit industrial adoption.

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